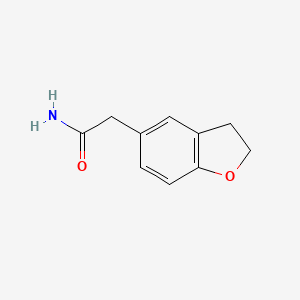

2,3-Dihydro-1-benzofuran-5-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-1-benzofuran-5-ylacetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is characterized by a benzofuran ring fused with an acetamide group, making it a significant molecule in various chemical and pharmaceutical research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5-ylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydrobenzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the acetamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydro-1-benzofuran-5-ylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Benzofuran-5-carboxylic acid derivatives.

Reduction: 2,3-Dihydro-1-benzofuran-5-ylamine.

Substitution: Various substituted benzofuran derivatives.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, particularly:

- Anti-inflammatory Properties : Studies indicate that 2,3-dihydro-1-benzofuran-5-ylacetamide can interact with cannabinoid receptors, specifically cannabinoid receptor 2 (CB2), which is implicated in pain management and neuroprotection. This interaction suggests its potential use in treating chronic pain and inflammatory conditions .

- Anticancer Potential : Research has shown that derivatives of benzofuran compounds, including this compound, exhibit significant anticancer activity. For instance, certain structural modifications have been linked to enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for cancer therapy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods. These methods often aim to enhance yield and purity while allowing for the creation of analogs with improved efficacy .

| Compound | Structural Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Base compound | Anti-inflammatory | N/A |

| N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide | Halogen substitution | Anticancer | 16.4 |

| 5-Chlorobenzofuran derivative | Para-position halogen substitution | Antiproliferative | 1.136 |

Case Studies

Several case studies highlight the therapeutic potential of 2,3-dihydro-1-benzofuran derivatives:

- Neuropathic Pain Models : In vivo studies using animal models have demonstrated the effectiveness of certain benzofuran derivatives in alleviating symptoms associated with neuropathic pain. These studies utilized binding mode predictions and evaluated the compounds' selectivity towards cannabinoid receptors .

- Neuroprotective Effects : A study indicated that specific analogs of this compound exhibited superior antioxidant properties and could protect against brain injuries by inhibiting lipid peroxidation .

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-ylacetamide involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

2,3-Dihydrobenzofuran: Lacks the acetamide group, making it less versatile in certain reactions.

5-Benzofuranacetamide: Similar structure but differs in the position of functional groups.

2,3-Dihydro-1-benzofuran-5-ylamine: A reduced form of the compound with an amine group instead of an acetamide.

Uniqueness: 2,3-Dihydro-1-benzofuran-5-ylacetamide is unique due to its specific functional groups that allow for diverse chemical reactions and potential biological activities. Its structure provides a balance between stability and reactivity, making it a valuable compound in various research domains .

Activité Biologique

2,3-Dihydro-1-benzofuran-5-ylacetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C11H13NO2

- CAS Number : 603304-24-1

- IUPAC Name : this compound

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines, such as interleukin 6 (IL-6), which plays a crucial role in inflammatory responses . This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective growth inhibition in K562 leukemia cells and other cancer types. The compound's ability to induce apoptosis through mitochondrial pathways has been highlighted, with evidence showing increased levels of reactive oxygen species (ROS) leading to cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It interacts with enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Induction of Apoptosis : The compound triggers apoptotic pathways by increasing ROS levels, affecting mitochondrial function and leading to caspase activation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 25 | Apoptosis induction via ROS |

| HeLa | 30 | Mitochondrial dysfunction |

| MCF7 | 28 | Caspase activation |

This study underscores the compound's potential as a chemotherapeutic agent .

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using a model of lipopolysaccharide (LPS)-induced inflammation. The findings revealed:

| Treatment Group | IL-6 Levels (pg/mL) | Control Group IL-6 Levels (pg/mL) |

|---|---|---|

| This compound (50 µM) | 150 | 300 |

| Control | 300 | - |

The significant reduction in IL-6 levels demonstrates the compound's efficacy in modulating inflammatory responses .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDMWDHQRPQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.